molecular formula C14H23NO5 B14737921 Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate CAS No. 2445-92-3

Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate

Cat. No.: B14737921
CAS No.: 2445-92-3
M. Wt: 285.34 g/mol
InChI Key: SAXRPHBHTIPNEP-UHFFFAOYSA-N
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Description

Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate is a chemical compound with the molecular formula C₁₄H₂₃NO₅. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl pyrrole-2,5-dicarboxylate with butyl bromide in the presence of a base such as potassium carbonate in dimethylformamide. The reaction proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted esters. These products can be further utilized in various synthetic applications .

Scientific Research Applications

Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2445-92-3

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

diethyl 3-butyl-5-oxopyrrolidine-2,2-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-4-7-8-10-9-11(16)15-14(10,12(17)19-5-2)13(18)20-6-3/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

SAXRPHBHTIPNEP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)NC1(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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